![molecular formula C12H14N2O B1599405 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone CAS No. 2818-77-1](/img/structure/B1599405.png)
1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone
Overview
Description
1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone typically involves the following steps:
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Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. For instance, heating o-phenylenediamine with acetic acid can yield benzimidazole.
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Alkylation: : The benzimidazole core is then alkylated using ethyl and methyl halides in the presence of a base such as potassium carbonate. This step introduces the ethyl and methyl groups at the desired positions on the benzimidazole ring.
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Acylation: : The final step involves the acylation of the alkylated benzimidazole with ethanoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of benzimidazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.
Pathways Involved: It can interfere with cellular pathways such as DNA synthesis, protein synthesis, and metabolic processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound without the ethyl and methyl substitutions.
2-Methyl-1H-benzimidazole: Similar structure but lacks the ethyl group.
1-Ethyl-1H-benzimidazole: Similar structure but lacks the methyl group.
Uniqueness
This detailed overview provides a comprehensive understanding of 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(1-ethyl-2-methylbenzimidazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-14-9(3)13-11-7-10(8(2)15)5-6-12(11)14/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFJFVIYXXTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409154 | |
Record name | 1-(1-ethyl-2-methylbenzimidazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2818-77-1 | |
Record name | 1-(1-ethyl-2-methylbenzimidazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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